3,3'-Diamino-4,4'-dihydroxybiphenyl
Overview
Description
3,3’-Diamino-4,4’-dihydroxybiphenyl is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is a heterocyclic organic compound .
Synthesis Analysis
The synthesis of 3,3’-Diamino-4,4’-dihydroxybiphenyl can be achieved from 4,4’-Dihydroxy-3,3’-dinitrobiphenyl . The study demonstrates the synthesis and properties of 3,3’-diamino-4,4’-dihydroxybiphenyl and its polyimide film .Molecular Structure Analysis
The molecular structure of 3,3’-Diamino-4,4’-dihydroxybiphenyl consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
3,3’-Diamino-4,4’-dihydroxybiphenyl is a solid at 20 degrees Celsius . It has a melting point of over 300 degrees Celsius and a predicted boiling point of 452.9±45.0 degrees Celsius . The compound has a predicted density of 1.384±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization in Polymer Applications
3,3'-Diamino-4,4'-dihydroxybiphenyl (DADHBP) plays a crucial role in the synthesis and characterization of various polymers. For instance, Borjigin et al. (2015) demonstrated its use in the creation of thermally rearranged (TR) polybenzoxazoles, highlighting the influence of isomeric structures on gas transport properties in membrane technology (Borjigin et al., 2015). Additionally, Yu Xin-hai (2009) explored the synthesis of DADHBP as a polyimide monomer and its properties, emphasizing its potential in creating films with specific characteristics (Yu Xin-hai, 2009).
Applications in Chemical Analysis
DADHBP is also significant in chemical analysis. Wen (2002) outlined a method for the content determination of DADHBP using high-performance liquid chromatography, indicating its utility in analytical chemistry (H. Wen, 2002).
Utility in Electronics and Material Science
The compound finds application in the field of electronics and material science. Auman et al. (1997) synthesized fluorinated diamine monomers, including DADHBP, for polyimides in electronics applications, illustrating its relevance in creating materials with specific electronic properties (Auman et al., 1997).
Role in the Synthesis of Advanced Materials
DADHBP is utilized in the synthesis of advanced materials. Comesaña-Gándara et al. (2014) investigated its use in thermally rearranged polybenzoxazoles membranes, emphasizing the monomer isomeric effect on gas separation properties, which is vital in carbon capture applications (Comesaña-Gándara et al., 2014).
Development of Novel Polymer Films
The creation of novel polymer films also involves DADHBP. Xu Yong-fen (2010) detailed the preparation and property study of novel polyimide films using DADHBP, highlighting its role in developing materials with unique properties (Xu Yong-fen, 2010).
Safety and Hazards
Properties
IUPAC Name |
2-amino-4-(3-amino-4-hydroxyphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDGFZCFRXUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346454 | |
Record name | 3,3'-Diamino-4,4'-biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4194-40-5 | |
Record name | 3,3'-Diamino-4,4'-biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Diamino-[1,1'-biphenyl]-4,4'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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